molecular formula C31H17Cl2N3O3S B14966441 2-(5-((3-Chloro-4-((4-chloronaphthalen-1-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one

2-(5-((3-Chloro-4-((4-chloronaphthalen-1-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one

Cat. No.: B14966441
M. Wt: 582.5 g/mol
InChI Key: IGDBRMZKVGBXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-((3-Chloro-4-((4-chloronaphthalen-1-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one is a complex organic compound that features a unique combination of structural elements, including a thiadiazole ring, a benzochromenone core, and chlorinated aromatic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((3-Chloro-4-((4-chloronaphthalen-1-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps may include:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under conditions that promote the formation of the 1,3,4-thiadiazole ring.

    Coupling Reactions: The chlorinated aromatic systems are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

    Final Assembly: The benzochromenone core is integrated into the molecule through condensation reactions, often under acidic or basic conditions to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-((3-Chloro-4-((4-chloronaphthalen-1-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorinated aromatic sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halides, nucleophiles, and bases are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(5-((3-Chloro-4-((4-chloronaphthalen-1-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one has a wide range of scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Materials Science: Its aromatic and heterocyclic components make it useful in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(5-((3-Chloro-4-((4-chloronaphthalen-1-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in critical biological processes.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-((3-Chloro-4-((4-chloronaphthalen-1-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one apart is its combination of structural elements, which confer unique chemical and biological properties. Its potential for diverse applications in medicinal chemistry, materials science, and organic synthesis highlights its versatility and importance in scientific research.

Properties

Molecular Formula

C31H17Cl2N3O3S

Molecular Weight

582.5 g/mol

IUPAC Name

2-[5-[3-chloro-4-(4-chloronaphthalen-1-yl)oxyanilino]-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one

InChI

InChI=1S/C31H17Cl2N3O3S/c32-24-11-14-26(21-8-4-3-7-20(21)24)38-28-13-10-18(15-25(28)33)34-31-36-35-29(40-31)23-16-22-19-6-2-1-5-17(19)9-12-27(22)39-30(23)37/h1-16H,(H,34,36)

InChI Key

IGDBRMZKVGBXOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NN=C(S4)NC5=CC(=C(C=C5)OC6=CC=C(C7=CC=CC=C76)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.